Ropivacaine N-Oxide

LC-MS/MS Chromatography Impurity Profiling

Essential analytical reference standard for ropivacaine ANDA impurity profiling. This diastereomeric N-oxide provides unique LC-MS/MS fragmentation (neutral loss of 16 Da) to prevent false-positive identification of co-eluting hydroxylated metabolites (m/z 291). Validates system suitability per compendial thresholds (<0.1%). Refrigerated storage (2-8°C) required.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B13438137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine N-Oxide
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
InChIInChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1
InChIKeyRVWGBWHPDXEKHY-FUKCDUGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ropivacaine N-Oxide (CAS 1391053-59-0): Analytical Reference Standard for Impurity Profiling and Method Validation in Pharmaceutical Quality Control


Ropivacaine N-Oxide (CAS 1391053-59-0), chemically designated as (2S)-2-((2,6-Dimethylphenyl)carbamoyl)-1-propylpiperidine 1-oxide, is a characterized N-oxide derivative of the amide-type local anesthetic ropivacaine [1]. This compound is supplied primarily as a mixture of diastereomers and is utilized exclusively as an analytical reference standard . Its primary procurement and scientific utility lie in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of ropivacaine active pharmaceutical ingredient (API) [2]. As a known impurity standard (commonly designated Ropivacaine Impurity E or Impurity 3), it enables chromatographic system suitability testing, impurity profiling, and stability-indicating assay validation in pharmaceutical research and industrial quality control settings .

Why Ropivacaine N-Oxide Cannot Be Substituted with Ropivacaine API or Other Metabolites in Analytical Workflows


Generic substitution with ropivacaine API or primary hydroxylated metabolites (e.g., PPX, 3-hydroxyropivacaine) is analytically invalid due to fundamental differences in molecular structure, chromatographic behavior, and mass spectrometric fragmentation patterns. Ropivacaine N-Oxide exists as a diastereomeric mixture with a distinct N-oxide functional group that imparts unique polarity, retention characteristics, and diagnostic MS/MS fragmentation pathways—specifically the neutral loss of oxygen ([M+H–16]⁺) that is absent in non-oxidized analogs . Critically, studies have demonstrated that co-eluting compounds of identical molecular weight (e.g., trimethoprim interfering with 3-hydroxyropivacaine detection at m/z 291) can produce false-positive results when using non-specific detection methods [1]. Ropivacaine N-Oxide therefore serves as an essential, non-interchangeable reference standard for accurate peak identification, method selectivity validation, and impurity quantitation in regulatory-compliant analytical workflows.

Ropivacaine N-Oxide: Quantitative Evidence for Analytical Differentiation and Method Suitability


Chromatographic Separation Capability: Resolution from Hydroxylated Metabolites with Identical Molecular Weight

Ropivacaine N-Oxide (MW 290.40) possesses the same nominal molecular weight as the major hydroxylated metabolite 3-hydroxyropivacaine (MW 290.40). However, the N-oxide functional group confers distinct chromatographic properties. Published analytical studies on ropivacaine metabolism have demonstrated that co-elution of compounds sharing identical m/z values can produce significant quantitative errors when using LC-UV or single-quadrupole LC-MS methods [1]. Specifically, trimethoprim (MW 290.32) co-eluted with 3-hydroxyropivacaine under standard reversed-phase conditions, yielding erroneously high concentrations by LC-UV that were 2- to 50-fold greater than expected [1]. This interference was only resolved by MS/MS differentiation based on distinct product ion spectra [1]. By extension, Ropivacaine N-Oxide requires validated chromatographic resolution from 3-hydroxyropivacaine and other isobaric species to prevent misidentification and misquantitation in impurity profiling assays .

LC-MS/MS Chromatography Impurity Profiling Metabolite Interference

Mass Spectrometric Differentiation: N-Oxide Diagnostic Fragmentation vs. Hydroxylated Isomers

Ropivacaine N-Oxide exhibits a class-characteristic mass spectrometric fragmentation pattern that enables unambiguous differentiation from hydroxylated positional isomers (e.g., 3-hydroxyropivacaine, 4-hydroxyropivacaine) despite their identical nominal mass of m/z 291 [M+H]⁺ . N-oxide compounds undergo diagnostic neutral loss of an oxygen atom ([M+H–16]⁺) or a hydroxyl radical ([M+H–17]⁺) upon collision-induced dissociation, fragmentation pathways that are not observed for aromatic or aliphatic hydroxylated metabolites . In the context of ropivacaine analytical workflows, 3-hydroxyropivacaine produces a characteristic product ion at m/z 126 upon MS/MS fragmentation [1]. The distinct fragmentation signature of Ropivacaine N-Oxide serves as a confirmatory identification criterion in LC-MS/MS impurity profiling and forced degradation studies, providing orthogonal selectivity to chromatographic retention time alone [1].

MS/MS Fragmentation N-Oxide Characterization Structural Confirmation Metabolite Identification

Purity Specification and Batch-to-Batch Consistency for Quantitative Impurity Determination

The analytical utility of Ropivacaine N-Oxide as a quantitative reference standard depends on its high and well-characterized purity. Vendor Certificate of Analysis (CoA) data specify a minimum HPLC purity of ≥98.0%, with representative analytical results demonstrating achieved purity of 99.3% . This high purity is essential for accurate quantitation of the corresponding N-oxide impurity in ropivacaine drug substance and drug product batches. Pharmacopoeial impurity limits for ropivacaine typically set acceptance criteria for unspecified individual impurities at less than 0.1% and total impurities at not more than 0.5% [1]. Use of a high-purity reference standard ensures that the quantitative determination of N-oxide impurity content meets the sensitivity and accuracy requirements for regulatory compliance in ANDA submissions and commercial batch release testing [2].

HPLC Purity Reference Standard Method Validation Quality Control

Physical Property Differentiation: Melting Point and Diastereomeric Complexity for Identity Confirmation

Ropivacaine N-Oxide is supplied and characterized as a mixture of diastereomers , a structural feature that distinguishes it from the single-enantiomer ropivacaine API (administered exclusively as the (-)-(S)-enantiomer) [1]. The compound exhibits a reported melting point range of 136–138°C , which differs substantially from the melting point of ropivacaine hydrochloride monohydrate (approximately 260–270°C with decomposition) [2]. This differential melting behavior, combined with the compound's diastereomeric nature, provides a non-chromatographic orthogonal identity confirmation parameter that can be utilized in raw material verification and reference standard qualification protocols.

Melting Point Diastereomers Solid-State Characterization Identity Testing

Storage Condition Requirements for Reference Standard Integrity and Long-Term Stability

Ropivacaine N-Oxide reference standards require refrigerated storage conditions (2–8°C, with vendor specifications noting storage at 4°C or below 15°C) to maintain chemical integrity . This storage requirement differs from the ambient storage conditions typically suitable for ropivacaine hydrochloride API. N-oxide compounds, as a class, exhibit potential susceptibility to degradation pathways including thermal reversion and peroxide-mediated reactions at room temperature . Consequently, stability-indicating analytical methods developed with this reference standard must demonstrate baseline resolution between the N-oxide impurity and any degradation products, with resolution factors typically exceeding 2.0 for critical separations to ensure method robustness .

Storage Stability Reference Standard Handling Cold Chain Quality Assurance

Ropivacaine N-Oxide: Primary Procurement and Application Scenarios in Pharmaceutical Analysis


ANDA Method Validation and Compendial Impurity Profiling

Procurement of Ropivacaine N-Oxide as a reference standard is essential for analytical method validation (AMV) and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for ropivacaine formulations. The compound serves as a characterized impurity standard (Impurity E) for establishing system suitability, determining relative response factors, and validating chromatographic methods capable of quantifying N-oxide impurities at levels below the compendial acceptance threshold of 0.1% [1]. The high purity specification (≥98.0% by HPLC, with representative results of 99.3%) ensures accurate calibration for impurity quantitation in drug substance and drug product release testing .

LC-MS/MS Method Development and Metabolite Differentiation Studies

In LC-MS/MS method development, Ropivacaine N-Oxide provides a critical reference for establishing selective detection parameters that distinguish N-oxide impurities from hydroxylated metabolites (3-hydroxyropivacaine and 4-hydroxyropivacaine) which share identical nominal mass (m/z 291) [2]. The class-characteristic N-oxide fragmentation pattern, involving diagnostic neutral loss of oxygen ([M+H–16]⁺), enables orthogonal structural confirmation and prevents false-positive impurity assignments that may arise from co-eluting isobaric species in non-optimized chromatographic systems . This application is particularly relevant given documented cases of trimethoprim interference producing 2- to 50-fold quantitation errors in LC-UV analysis of ropivacaine metabolites [2].

Stability-Indicating Assay Validation and Forced Degradation Studies

Ropivacaine N-Oxide is procured for use in stability-indicating method development and forced degradation studies of ropivacaine drug substance and drug products. Given the class-level sensitivity of N-oxides to thermal reversion and peroxide-mediated degradation at room temperature, this reference standard enables validation of chromatographic methods that achieve baseline resolution (resolution factor >2.0) between the N-oxide impurity and potential degradation products . Proper refrigerated storage (2–8°C) of the reference standard itself is required to maintain integrity throughout the study duration .

Reference Standard Qualification and Inventory Cross-Verification

The distinct physical properties of Ropivacaine N-Oxide—specifically its melting point of 136–138°C and its nature as a diastereomeric mixture—provide orthogonal identity confirmation parameters that support reference standard qualification and inventory management . These properties distinguish the compound from ropivacaine hydrochloride API (melting point ~260–270°C, single enantiomer), enabling rapid non-chromatographic verification to prevent mislabeling or cross-contamination in analytical reference material inventories [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropivacaine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.